molecular formula C18H19Cl2NO5S B1142850 N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam CAS No. 193202-37-8

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam

Cat. No.: B1142850
CAS No.: 193202-37-8
M. Wt: 432.32
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Description

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam, also known as this compound, is a useful research compound. Its molecular formula is C18H19Cl2NO5S and its molecular weight is 432.32. The purity is usually 95%.
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Biological Activity

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam is a chiral sulfonamide compound notable for its unique molecular structure and significant biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H19_{19}Cl2_{2}NO5_{5}S
  • Molecular Weight : 432.31 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in metabolic pathways. It has been identified as an inhibitor of specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could potentially influence the pharmacokinetics of co-administered drugs .

Antiviral Properties

In studies assessing antiviral activity, derivatives of camphorsultam have shown promise against influenza viruses. Although specific data on this compound is limited, related compounds have demonstrated significant inhibition of viral replication. For instance, certain camphor derivatives exhibited higher efficacy than established antiviral agents like amantadine and rimantadine .

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated various camphor derivatives for their ability to inhibit influenza virus A(H1N1)pdm09. The results indicated that compounds with structural similarities to this compound displayed high antiviral efficiency while maintaining low cytotoxicity .
    CompoundEC50_{50} (μM)CTD50_{50} (μM)Selectivity Index
    Compound 3d49.3 ± 2.151.3 ± 4.674
    Rimantadine335.2 ± 26.867.0 ± 4.95
    Amantadine284.1 ± 21.464.2 ± 4.74
  • Mechanism of Action : Studies have suggested that the compound may exert its biological effects through modulation of enzyme activity involved in drug metabolism. This could enhance the therapeutic efficacy of other drugs by altering their metabolic pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other camphorsultam derivatives:

Compound NameStructural FeaturesBiological Activity
N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultamSimilar camphorsultam backboneModerate activity
N-(2-Carboxy-4-chlorobenzoyl)-(+)-10,2-camphorsultamContains one chlorine atomLess potent in biological assays
Camphorsultam phthalic acidDifferent aromatic substitutionBroader range of applications in catalysis

The presence of the dichlorobenzoyl group in this compound enhances its catalytic efficiency and biological activity compared to similar compounds .

Properties

IUPAC Name

4,5-dichloro-2-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFABDSDXSYNRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659882
Record name 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193202-37-8
Record name 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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